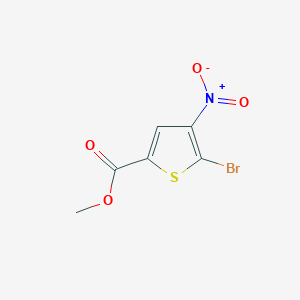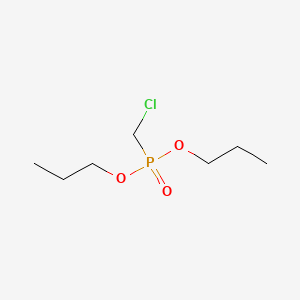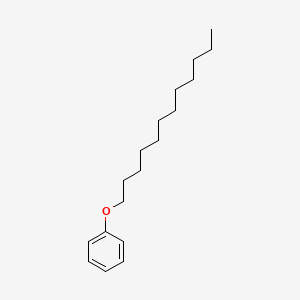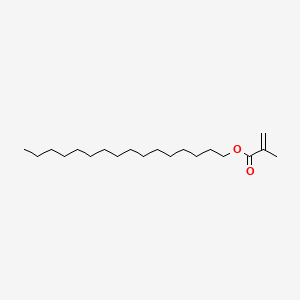
2,1,3-Benzothiadiazol-5-amine
Descripción general
Descripción
2,1,3-Benzothiadiazol-5-amine is a chemical compound with the molecular formula C6H5N3S . It is an important nucleus used in the chemistry of photoluminescent compounds and is applicable for light technology .
Synthesis Analysis
The synthesis of 2,1,3-Benzothiadiazol-5-amine and its derivatives has been a topic of interest in recent years. These compounds are synthesized for their potential applications in organic light-emitting diodes, solar cells, liquid crystals, dyes, photovoltaic cells, and many others . The synthesis involves various polymers, small molecules, and metal complexes with 2,1,3-Benzothiadiazol-5-amine and its derivatives .Molecular Structure Analysis
The molecular structure of 2,1,3-Benzothiadiazol-5-amine is characterized by the presence of a benzothiadiazole nucleus . Studies have shown that replacing benzene rings in arenes by thiadiazoles provides a strategy for making new compounds with extended systems of π-conjugation and unique patterns of molecular organization .Chemical Reactions Analysis
The chemical reactivity of 2,1,3-Benzothiadiazol-5-amine is fundamental for the design of organic electronic devices . Its properties and reactions are key to the design and application of these derivatives in molecular organic electronic devices and for other technologies .Physical And Chemical Properties Analysis
2,1,3-Benzothiadiazol-5-amine has a molecular formula of C6H5N3S . More detailed physical and chemical properties were not found in the retrieved sources.Aplicaciones Científicas De Investigación
Organic Light-Emitting Diodes (OLEDs)
Field: Material Science, Electronics Application: 2,1,3-Benzothiadiazol-5-amine and its derivatives are used in the development of photoluminescent compounds for the molecular construction of organic light-emitting diodes . Methods: The molecules are constructed with the unit core of 2,1,3-Benzothiadiazol-5-amine and its derivatives to improve the electronic properties of the resulting organic materials . Results: The application of these compounds in OLEDs has shown promising results, improving the performance and efficiency of these devices .
Organic Solar Cells
Field: Material Science, Renewable Energy Application: 2,1,3-Benzothiadiazol-5-amine and its derivatives are used in the development of photoluminescent compounds for the molecular construction of organic solar cells . Methods: The molecules are constructed with the unit core of 2,1,3-Benzothiadiazol-5-amine and its derivatives to improve the electronic properties of the resulting organic materials . Results: The application of these compounds in organic solar cells has shown promising results, improving the performance and efficiency of these devices .
Organic Field-Effect Transistors (OFETs)
Field: Material Science, Electronics Application: 2,1,3-Benzothiadiazol-5-amine and its derivatives are used in the development of photoluminescent compounds for the molecular construction of organic field-effect transistors . Methods: The molecules are constructed with the unit core of 2,1,3-Benzothiadiazol-5-amine and its derivatives to improve the electronic properties of the resulting organic materials . Results: The application of these compounds in OFETs has shown promising results, improving the performance and efficiency of these devices .
Donor-Acceptor Polymers
Field: Material Science, Organic Electronics Application: 2,1,3-Benzothiadiazol-5-amine and its derivatives are used as electron-deficient building blocks for constructing π-conjugated polymers, particularly donor–acceptor (D–A) polymers . Methods: The molecules are constructed with the unit core of 2,1,3-Benzothiadiazol-5-amine and its derivatives to improve the electronic properties of the resulting organic materials . Results: Semiconducting polymers containing these building blocks have demonstrated interesting properties and promising performances as active layers in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs) .
Inhibitory Activity on Rat Liver Methionine Synthase
Field: Biochemistry Application: 2,1,3-Benzothiadiazol-5-amine was used in a study to synthesize and evaluate the inhibitory activity of a series of substituted benzimidazoles and small benzothiadiazoles on rat liver methionine synthase . Methods: The molecules are constructed with the unit core of 2,1,3-Benzothiadiazol-5-amine and its derivatives to improve the inhibitory activity . Results: The application of these compounds has shown promising results, improving the inhibitory activity on rat liver methionine synthase .
Levelers for Cu Plating in Submicrometer Trenches
Field: Material Science, Microfabrication Application: 2,1,3-Benzothiadiazol-5-amine was used as potential levelers for Cu plating in submicrometer trenches . Methods: The molecules are constructed with the unit core of 2,1,3-Benzothiadiazol-5-amine and its derivatives to improve the leveling properties . Results: The application of these compounds has shown promising results, improving the leveling properties for Cu plating in submicrometer trenches .
Safety And Hazards
Direcciones Futuras
The future directions of research on 2,1,3-Benzothiadiazol-5-amine and its derivatives are promising. They are being actively studied for their potential applications in organic light-emitting diodes, solar cells, liquid crystals, dyes, photovoltaic cells, and many others . Further understanding of their preferred patterns of molecular association could lead to the development of even more effective benzothiadiazoles .
Propiedades
IUPAC Name |
2,1,3-benzothiadiazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3S/c7-4-1-2-5-6(3-4)9-10-8-5/h1-3H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRJPKRSKPOCUEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40310771 | |
| Record name | 2,1,3-benzothiadiazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40310771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,1,3-Benzothiadiazol-5-amine | |
CAS RN |
874-37-3 | |
| Record name | 874-37-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231627 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,1,3-benzothiadiazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40310771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,1,3-Benzothiadiazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[(4-methylphenyl)methyl]aniline](/img/structure/B1362452.png)
![4-[Acetyl(methyl)amino]benzenesulfonyl chloride](/img/structure/B1362453.png)




![2-[(4-Fluorophenyl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B1362461.png)


